molecular formula C23H24ClN3O2 B14935025 4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol

4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol

Cat. No.: B14935025
M. Wt: 409.9 g/mol
InChI Key: UJZCLPYSCMUOQU-UHFFFAOYSA-N
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Description

4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol is a complex organic compound that features a combination of phenol, piperazine, pyrrole, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the chlorophenyl group:

    Formation of the piperazine ring: The piperazine ring is typically synthesized separately and then coupled with the pyrrole-chlorophenyl intermediate.

    Final coupling with phenol: The final step involves the coupling of the piperazine intermediate with phenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its piperazine and pyrrole moieties.

    Biological Studies: The compound can be used to study the interactions of phenolic compounds with biological systems.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with neurotransmitter receptors. The chlorophenyl group can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrrol-1-yl)phenol: Similar structure but lacks the piperazine and chlorophenyl groups.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Contains a chlorophenyl group but has a different heterocyclic core.

    1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol: Contains a chlorophenyl group and a triazole ring.

Uniqueness

4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol is unique due to its combination of phenol, piperazine, pyrrole, and chlorophenyl groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H24ClN3O2

Molecular Weight

409.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]-3-pyrrol-1-ylpropan-1-one

InChI

InChI=1S/C23H24ClN3O2/c24-19-5-3-18(4-6-19)22(26-11-1-2-12-26)17-23(29)27-15-13-25(14-16-27)20-7-9-21(28)10-8-20/h1-12,22,28H,13-17H2

InChI Key

UJZCLPYSCMUOQU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)CC(C3=CC=C(C=C3)Cl)N4C=CC=C4

Origin of Product

United States

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